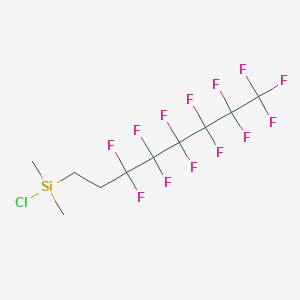

1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane

Beschreibung

Eigenschaften

IUPAC Name |

chloro-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF13Si/c1-25(2,11)4-3-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)24/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYGPHVLITVSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CH2Si(CH3)2Cl, C10H10ClF13Si | |

| Record name | Silane, chlorodimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145182 | |

| Record name | 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102488-47-1 | |

| Record name | 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102488471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-n-octyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role of Fluorinated Silanes in Advanced Material Science

An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane

In the landscape of surface chemistry and materials science, the ability to precisely control surface properties is paramount. Researchers, scientists, and drug development professionals constantly seek materials that offer enhanced performance, from the biocompatibility of medical implants to the fluid dynamics in microreactors. This compound emerges as a critical tool in this pursuit. It is a specialized organosilane coupling agent designed to impart unique low-energy surface characteristics—specifically, high hydrophobicity and oleophobicity.

This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the underlying chemical principles and practical methodologies. The focus is on the causality behind its application, empowering researchers to not only utilize this molecule but to innovate with it. The Chemical Abstracts Service (CAS) number for this compound is 102488-47-1 .[1][2][3]

Section 1: Core Molecular Profile and Physicochemical Properties

Understanding the molecular structure is key to appreciating its function. This compound, with the chemical formula C10H10ClF13Si, possesses a dual-nature architecture.[1][2] At one end, a reactive dimethylchlorosilyl group serves as the anchor, designed to covalently bond to inorganic substrates. At the other, a long-chain (C6F13) perfluorinated tail provides the functional character, creating a low-energy, non-stick surface. The ethylene spacer (-CH2CH2-) segregates the reactive head from the fluorinated tail, providing conformational flexibility.

The physical and chemical properties of this silane dictate its handling, application, and performance.

| Property | Value | Source |

| CAS Number | 102488-47-1 | [1][2] |

| Molecular Formula | C10H10ClF13Si | [1][2] |

| Molecular Weight | 440.70 g/mol | [1][2] |

| Appearance | Colorless Liquid | [4] |

| Density | 1.461 g/cm³ | [4] |

| Boiling Point | 76 °C (at reduced pressure) | [4] |

| Flash Point | 52 °C | [4] |

| Refractive Index | 1.3453 | [4] |

| IUPAC Name | chloro-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | [2] |

Section 2: The Mechanism of Covalent Surface Modification

The efficacy of this compound as a surface modifier is rooted in the robust chemistry of its chlorosilyl group. The process is a two-step mechanism: hydrolysis followed by condensation. This self-validating system ensures the formation of a stable, covalently bonded monolayer.

Step 1: Hydrolysis The primary reactive site, the silicon-chlorine (Si-Cl) bond, is highly susceptible to hydrolysis. In the presence of trace amounts of water—either from ambient moisture or on the substrate surface—the chlorosilane rapidly hydrolyzes to form a reactive silanol intermediate (Si-OH) and hydrochloric acid (HCl) as a byproduct.[5][6][7]

Step 2: Condensation The newly formed silanol is now primed to react. It can condense with hydroxyl (-OH) groups present on the surface of various substrates like glass, silicon, or metal oxides, forming a highly stable siloxane (Si-O-Substrate) bond.[8] Alternatively, adjacent silanol molecules can self-condense, forming a cross-linked polysiloxane network that further enhances the durability of the coating.[9] This covalent attachment ensures the perfluorinated layer is not merely adsorbed but chemically grafted to the surface.

Caption: Fig 1: Reaction mechanism of surface modification.

Section 3: Applications in Research and Development

The creation of a robust, low-energy surface has profound implications across various scientific disciplines. The unique properties imparted by the perfluoroalkyl chain make this silane invaluable for:

-

Microfluidics and Lab-on-a-Chip Devices: In drug discovery and diagnostics, microfluidic devices require precise fluid control. A hydrophobic coating with this silane prevents non-specific adsorption of proteins and other biomolecules to channel walls, ensuring smooth, predictable flow and reducing sample loss.

-

Biomedical Coatings: For implants, biosensors, and surgical tools, preventing biofouling is critical. The low surface energy of a fluorinated monolayer inhibits the adhesion of bacteria and proteins, enhancing the biocompatibility and longevity of the device.[10]

-

High-Performance Release Layers: In nano-imprint lithography and soft lithography, the silane is used to create anti-stiction layers on molds and masters.[11][12] This allows for the clean and easy release of cured polymers like PDMS without damaging delicate micro- or nano-scale features.[11]

-

Specialty Chromatography: Modifying the surface of silica or other stationary phase materials can create novel separation media for analyzing fluorinated compounds or for applications requiring unique selectivity.

-

Water-Repellent Surfaces: The most direct application is the creation of superhydrophobic surfaces for self-cleaning glass, moisture-resistant electronics, and protective coatings on sensitive optics.[13]

Section 4: Field-Proven Experimental Protocol: Surface Silanization

This protocol provides a reliable, step-by-step methodology for modifying a standard silicon or glass substrate. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To create a covalently-bound, hydrophobic monolayer of this compound on a substrate.

Materials:

-

Substrates (e.g., glass slides, silicon wafers)

-

This compound (CAS 102488-47-1)

-

Anhydrous solvent (e.g., toluene, hexane)

-

Nitrogen or Argon gas source

-

Piranha solution (7:3 H₂SO₄:H₂O₂) OR Oxygen plasma cleaner

-

Beakers, petri dishes, and forceps

-

Oven or hotplate

Workflow:

Caption: Fig 2: Experimental workflow for surface silanization.

Step-by-Step Methodology:

-

Substrate Preparation (Activation):

-

Rationale: The goal is to generate a high density of surface hydroxyl (-OH) groups, which are the reaction sites for the silane. An atomically clean and activated surface is crucial for forming a uniform, dense monolayer.

-

Protocol:

-

Option A (Piranha Etch): Use extreme caution. In a fume hood, immerse substrates in freshly prepared Piranha solution for 15-30 minutes. This aggressively oxidizes organic contaminants and hydroxylates the surface.

-

Option B (Plasma Treatment): Place substrates in an oxygen plasma cleaner for 3-5 minutes. This is a safer, dry alternative that also effectively removes organic residues and activates the surface.

-

-

Verification: The substrate should be perfectly hydrophilic. A drop of deionized (DI) water should completely wet the surface.

-

-

Rinsing and Drying:

-

Rationale: To remove any residual cleaning agents and prepare for the non-aqueous silanization step. The surface must be free of bulk water but retain a layer of surface-bound hydroxyls.

-

Protocol: Thoroughly rinse the substrates with DI water and dry under a stream of high-purity nitrogen or argon gas. Immediately proceed to the next step to prevent re-contamination.

-

-

Silane Solution Preparation:

-

Rationale: The chlorosilane is moisture-sensitive. Using an anhydrous solvent prevents premature hydrolysis and polymerization of the silane in solution, which would lead to clumping rather than monolayer formation on the surface.

-

Protocol: In a glove box or under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent like toluene.

-

-

Deposition:

-

Rationale: This step allows the silane molecules to self-assemble on the activated surface and react with the hydroxyl groups.

-

Protocol: Immerse the clean, dry substrates in the silane solution. Seal the container and leave for 1-2 hours at room temperature. The HCl byproduct will be neutralized in subsequent steps or can be managed with the addition of a non-nucleophilic base to the solution if needed.

-

-

Rinsing:

-

Rationale: To remove any physisorbed (non-covalently bonded) silane molecules, leaving only the chemisorbed monolayer.

-

Protocol: Remove the substrates from the solution and rinse thoroughly with fresh anhydrous solvent (e.g., toluene, then isopropanol) to wash away excess silane.

-

-

Curing:

-

Rationale: A thermal curing step drives the condensation reaction to completion, removing residual water and promoting cross-linking between adjacent silane molecules. This significantly improves the stability and durability of the monolayer.

-

Protocol: Bake the coated substrates in an oven at 110-120°C for 30-60 minutes.

-

-

Final Verification:

-

Rationale: To confirm the successful modification of the surface.

-

Protocol: After cooling, test the surface with a drop of water. The contact angle should be high (>100°), indicating a successful hydrophobic modification.

-

Section 5: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Handle and store under an inert, dry atmosphere (e.g., nitrogen or argon).[17]

-

Store in a cool, dry, well-ventilated area away from incompatible materials, especially water, bases, and oxidizing agents.[3]

-

Keep containers tightly sealed.[14] Opened containers must be carefully resealed.[16]

-

Use spark-proof tools and explosion-proof equipment.[18]

-

-

Spill and Disposal:

References

-

This compound | C10H10ClF13Si. PubChem. [Link]

-

This compound Cas No.102488-47-1. Henan Allgreen Chemical Co., Ltd. [Link]

-

Modification of the silica nanoparticle surface with organosilanes: introducing hydrophobicity for neutral wetting behavior. Utrecht University Student Theses Repository. [Link]

-

What are Chlorosilanes?. Elkem.com. [Link]

-

Scheme of the modification process of the surface with two organosilane compounds. ResearchGate. [Link]

-

Typical hydrolysis reaction mechanisms of chlorosilanes with water... ResearchGate. [Link]

-

Hydrolysis of Chlorosilanes. II. Rates and Mechanism. ACS Publications. [Link]

-

The Hydrolysis of Alkyl and Aryl Chlorosilanes. II. Rates and Mechanism of Hydrolysis in Homogeneous Solution. The Journal of Physical Chemistry - ACS Publications. [Link]

-

(PDF) Hydrophobicity, Hydrophilicity and Silane Surface Modification. ResearchGate. [Link]

-

Silanes and Surface Modification. Gelest. [Link]

-

Hydrolysis and Condensation Process. Silicone Surfactant. [Link]

-

Chemical Properties of this compound (CAS 102488-47-1). Cheméo. [Link]

-

Trichloro(1H,1H,2H,2H-perfluorooctyl)silane Hazards Identification First Aid Measures. MIT. [Link]

-

Gas Phase Deposition of Trichloro(1H,1H,2H,2H-perfluorooctyl)silane on Silicon Dioxide, by XPS. ResearchGate. [Link]

Sources

- 1. This compound, 95% | Fisher Scientific [fishersci.ca]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Customized this compound Cas No.102488-47-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 4. echemi.com [echemi.com]

- 5. What are Chlorosilanes? | Elkem.com [elkem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Silanes and Surface Modification - Gelest [technical.gelest.com]

- 9. Hydrolysis and Condensation Process [silicone-surfactant.com]

- 10. researchgate.net [researchgate.net]

- 11. 1H,1H,2H,2H-Perfluorooctyltrichlorosilane, 97% [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

- 13. 1H,1H,2H,2H-Perfluorodecyltriethoxysilane: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 14. 1H,1H,2H,2H-Perfluorooctyltrichlorosilane - Safety Data Sheet [chemicalbook.com]

- 15. web.mit.edu [web.mit.edu]

- 16. louisville.edu [louisville.edu]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane: Structure, Properties, and Applications in Advanced Surface Engineering

This guide provides a comprehensive technical overview of 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane, a pivotal organosilane compound in the field of surface science and materials engineering. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, practical applications, and proven methodologies associated with this versatile molecule. We will explore its unique chemical structure, detail its synthesis and physicochemical properties, and provide expert insights into its application for creating ultra-low energy surfaces through self-assembled monolayers (SAMs).

Unveiling the Molecular Architecture: Chemical Structure and Properties

This compound, with the chemical formula C₁₀H₁₀ClF₁₃Si, is a compound meticulously designed for robust surface modification.[1][2] Its structure is characterized by a synergistic combination of a reactive head group and a fluorinated tail, which dictates its functionality.

The molecule consists of a dimethylchlorosilyl head group, which is highly reactive towards hydroxylated surfaces, and a long perfluorooctyl chain. The "1H,1H,2H,2H" designation in its name specifies the location of the two methylene (-CH₂-) groups that act as a spacer between the reactive silane head and the perfluorinated tail. This ethyl spacer is crucial as it electronically insulates the highly electronegative perfluoroalkyl group from the silicon atom, thereby maintaining the high reactivity of the chlorosilane moiety.

The perfluorinated tail is responsible for the extremely low surface energy of the resulting coatings, leading to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).

Physicochemical Properties at a Glance:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀ClF₁₃Si | [1] |

| Molecular Weight | 440.70 g/mol | [1] |

| CAS Number | 102488-47-1 | [2] |

| IUPAC Name | chloro-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 189-191 °C | [3] |

| Density | ~1.46 g/mL | |

| Solubility | Reacts with water and other protic solvents. Soluble in anhydrous organic solvents. |

Synthesis Pathway: The Hydrosilylation Route

The primary industrial synthesis of this compound is achieved through the hydrosilylation of a fluorinated alkene, specifically 1H,1H,2H-perfluoro-1-octene, with dimethylchlorosilane (H-Si(CH₃)₂Cl).[4] This addition reaction is typically catalyzed by a platinum-based catalyst, such as Karstedt's or Speier's catalyst.

The reaction proceeds via the addition of the silicon-hydride bond across the double bond of the alkene. The anti-Markovnikov addition is the desired and predominant outcome, leading to the silicon atom bonding to the terminal carbon of the alkene, thus forming the target molecule.

Diagram: Synthesis of this compound

Caption: Hydrosilylation of 1H,1H,2H-perfluoro-1-octene with dimethylchlorosilane.

The Art of Surface Modification: Self-Assembled Monolayers (SAMs)

The paramount application of this compound lies in its ability to form highly ordered, covalently bound self-assembled monolayers (SAMs) on a variety of hydroxylated substrates, such as silicon wafers, glass, and metal oxides.[5] This process transforms a high-energy, hydrophilic surface into a low-energy, hydrophobic, and oleophobic one.

The Mechanism of SAM Formation: A Two-Step Process

The formation of a robust SAM is a meticulously controlled process that occurs in two primary stages:

-

Hydrolysis: The reactive chlorosilyl head group of the molecule readily reacts with trace amounts of water present on the substrate surface or in the deposition solvent. This hydrolysis step replaces the chlorine atom with a hydroxyl group, forming a reactive silanol intermediate (C₆F₁₃CH₂CH₂Si(CH₃)₂OH).

-

Condensation: The newly formed silanol groups then undergo condensation reactions. This involves the formation of strong, stable siloxane bonds (Si-O-Si) with the hydroxyl groups present on the substrate surface. Additionally, lateral condensation between adjacent silanol molecules can occur, leading to a cross-linked, polymeric monolayer.

Diagram: Mechanism of SAM Formation

Caption: The two-stage process of SAM formation on a hydroxylated surface.

Experimental Protocol for SAM Formation on Silicon Wafers

The following protocol provides a reliable method for the creation of a high-quality SAM of this compound on a silicon wafer.

Materials:

-

Silicon wafers

-

This compound

-

Anhydrous toluene or hexane

-

Acetone, Isopropanol (reagent grade)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials.

-

Nitrogen gas source

-

Clean, sealable glass or polypropylene containers

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

Sonciate the silicon wafers in acetone and then isopropanol for 15 minutes each to remove organic contaminants.

-

Rinse thoroughly with deionized water and dry under a stream of nitrogen.

-

Immerse the wafers in freshly prepared piranha solution for 30 minutes to create a dense layer of hydroxyl groups on the surface.

-

Rinse the wafers copiously with deionized water and dry thoroughly with nitrogen.

-

-

Preparation of the Silanization Solution:

-

In a clean, dry, and inert atmosphere (e.g., a glovebox), prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane. The use of an anhydrous solvent is critical to prevent premature polymerization of the silane in solution.[6]

-

-

SAM Deposition:

-

Immerse the cleaned and hydroxylated silicon wafers in the silanization solution in a sealed container.

-

Allow the deposition to proceed for 2-4 hours at room temperature.

-

-

Rinsing and Curing:

-

Remove the wafers from the solution and rinse them sequentially with fresh anhydrous solvent (toluene or hexane), followed by isopropanol to remove any non-covalently bonded molecules.

-

Dry the wafers under a stream of nitrogen.

-

Cure the coated wafers in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable, cross-linked monolayer.

-

Characterization of the SAM

The quality and properties of the formed SAM can be assessed using several surface-sensitive techniques:

-

Contact Angle Goniometry: This is a simple yet powerful technique to determine the hydrophobicity and oleophobicity of the surface. A high static water contact angle (>110°) is indicative of a well-formed, dense SAM.

-

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the chemical composition of the surface, showing the presence of fluorine, carbon, silicon, and oxygen in the expected ratios.

-

Atomic Force Microscopy (AFM): AFM provides topographical information about the surface, allowing for the assessment of the monolayer's uniformity and the identification of any aggregates or defects.

Troubleshooting Common Issues in SAM Formation

| Issue | Possible Cause | Solution |

| Low Contact Angle | Incomplete monolayer formation, contaminated substrate, or hydrolyzed silane solution. | Ensure thorough substrate cleaning, use fresh, anhydrous solvent and silane, and perform the deposition in an inert atmosphere.[6] |

| Hazy or Oily Film | Polymerization of the silane in solution due to excess water. | Use strictly anhydrous solvents and handle the silane in a dry environment. |

| Poor Adhesion | Insufficient hydroxylation of the substrate surface. | Optimize the piranha cleaning step or consider an alternative surface activation method like UV-ozone treatment. |

Applications in Research and Industry

The unique surface properties imparted by this compound coatings make them invaluable in a wide range of applications:

-

Microelectronics and MEMS: As an anti-stiction coating for microelectromechanical systems (MEMS), preventing the adhesion of moving parts and improving device reliability.[5]

-

Biomedical Devices: To create non-fouling surfaces that resist the adsorption of proteins and other biomolecules, which is crucial for biosensors and medical implants.

-

Microfluidics: For the surface modification of microfluidic channels to control fluid flow and prevent the adhesion of analytes to the channel walls.

-

Protective Coatings: To create water and stain-repellent coatings for optics, electronics, and textiles.[7]

Spectroscopic Characterization

A thorough understanding of the spectral properties of this compound is essential for its identification and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups attached to the silicon atom and the two methylene groups in the ethyl spacer. The chemical shifts will be influenced by the adjacent silicon and perfluoroalkyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the methyl carbons, the two methylene carbons, and the carbons in the perfluoroalkyl chain. The chemical shifts of the carbons in the fluorinated chain will be significantly affected by the attached fluorine atoms.[8]

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the structure of the perfluoroalkyl chain, with different signals expected for the CF₃ group and the various CF₂ groups.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group or a chlorine atom.[1]

Safety and Handling

This compound is a reactive and corrosive compound. It is moisture-sensitive and will react with water to release hydrochloric acid. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a cornerstone of modern surface engineering, enabling the creation of robust, low-energy surfaces with a wide array of applications. A thorough understanding of its chemical structure, synthesis, and the mechanism of self-assembled monolayer formation is crucial for its effective utilization. By following well-defined protocols and employing appropriate characterization techniques, researchers and scientists can harness the power of this molecule to advance innovations in microelectronics, biotechnology, and materials science.

References

- BenchChem. (2025). Technical Support Center: Self-Assembled Monolayer (SAM)

- The Royal Society of Chemistry. (n.d.).

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). Water contact angles on certain pure surfaces [Data set].

- Wang, Y., et al. (2022). Effect of reaction conditions on one-step preparation of 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane by catalytic hydrosilylation over RuCl3·3H2O catalysts. Journal of Industrial and Engineering Chemistry, 110, 334-342.

- Stephenson, C. R. J., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Chemical Science, 4(5), 2120-2124.

- ResearchGate. (n.d.). Water contact angle data on different substrates a [Data set].

- ResearchGate. (n.d.). Thermal degradation behavior of self-assembled monolayer surfactant on silicon substrate.

- Fisher Scientific. (n.d.). This compound, 97%. Fisher Scientific.

- Bunker, C. E., et al. (2007). The Impact of Solution Agglomeration on the Deposition of Self-Assembled Monolayers. Langmuir, 23(21), 10652-10659.

- Wang, M., et al. (2005). Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity. Langmuir, 21(25), 11795-11801.

- ResearchGate. (n.d.). Fluorinated Silane Self-Assembled Monolayers as Resists for Patterning Indium Tin Oxide.

- Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers. Sigma-Aldrich.

- ResearchGate. (n.d.). Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface.

- Novak, J., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Scribd. (n.d.). Self-Assembled Monolayers Lab Guide. Scribd.

- Google Patents. (n.d.). CN104628759A - Fluoroalkyl alkoxy silane and preparation method thereof.

- Thermo Fisher Scientific. (n.d.). This compound, 97%. Thermo Fisher Scientific.

- ChemicalBook. (2019). Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane. ChemicalBook.

- ResearchGate. (n.d.). Wettability-water contact angle in the function of surface coverage....

- EPFL Infoscience. (n.d.).

- PubMed. (2025). Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology.

- ResearchGate. (n.d.). Variation of water contact angles of the Si substrates, Si-DLC films....

- CSIR-CMERI. (2014). Above 170° water contact angle and oleophobicity of fluorinated graphene oxide based transparent polymeric films. CSIR-CMERI.

- Dongye Chemical. (n.d.). Understanding the Properties and Applications of 1h,1h,2h,2h-perfluorooctyltriethoxysilane: A Comprehensive Guide. Dongye Chemical.

- Suneco Chemical. (n.d.). 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane Manufacturers & Suppliers. Suneco Chemical.

Sources

- 1. This compound | C10H10ClF13Si | CID 145382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. cmeri.res.in [cmeri.res.in]

- 4. researchgate.net [researchgate.net]

- 5. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane: Properties and Applications in Surface Modification

This guide provides a comprehensive technical overview of 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane, a fluorinated organosilane compound pivotal for creating low-energy surfaces. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physical and chemical properties of this versatile molecule. It further outlines its mechanism of action in surface modification and provides practical, field-proven protocols for its application.

Core Molecular Attributes and Physical Properties

This compound, with the CAS number 102488-47-1, is a key reagent for forming self-assembled monolayers (SAMs) that impart hydrophobicity and oleophobicity to various substrates.[1][2] Its molecular structure, consisting of a highly fluorinated alkyl chain and a reactive chlorosilane headgroup, is fundamental to its functionality. The fluorinated tail provides the low surface energy characteristics, while the chlorosilane group enables covalent attachment to hydroxylated surfaces.[1]

Structural and Identifying Information

| Property | Value | Source(s) |

| Chemical Name | chloro-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | [3] |

| Molecular Formula | C₁₀H₁₀ClF₁₃Si | [3][4] |

| CAS Number | 102488-47-1 | [3][4] |

| Synonyms | (Tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylchlorosilane, Perfluorooctyl-1H,1H,2H,2H-dimethylchlorosilane | [5][6] |

Key Physical Properties

A thorough understanding of the physical properties of this compound is crucial for its proper handling, storage, and application.

| Property | Value | Source(s) |

| Molecular Weight | 440.70 g/mol | [3][4] |

| Appearance | Colorless liquid | [5][7] |

| Boiling Point | 189°C to 191°C | [4] |

| Density | 1.461 g/mL | [4][8] |

| Refractive Index | 1.3453 | [4][5] |

| Flash Point | 52°C (125°F) | [4] |

| Solubility | Soluble in water (reacts) | [9][10] |

| Moisture Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [5][9] |

Chemical Reactivity and Mechanism of Surface Modification

The utility of this compound in surface science stems from the reactivity of its dimethylchlorosilane group. This functional group readily undergoes hydrolysis in the presence of water to form a reactive silanol intermediate. This silanol can then condense with hydroxyl groups present on the surface of a substrate, such as silicon wafers, glass, or metal oxides, to form a stable, covalent siloxane bond (Si-O-Si).

This process of self-assembly results in a densely packed monolayer of perfluoroalkyl chains oriented away from the surface, creating a low-energy, non-stick interface. The high degree of fluorination in the alkyl chain is responsible for the resulting surface's pronounced hydrophobicity and oleophobicity.

Practical Application: A Protocol for Surface Modification

The following protocol provides a detailed methodology for the vapor-phase deposition of this compound to create a hydrophobic and oleophobic surface. This method is widely employed in the fabrication of microelectromechanical systems (MEMS), microfluidic devices, and for creating anti-stiction layers in nanoimprint lithography.[1]

Materials and Equipment

-

This compound

-

Substrate to be coated (e.g., silicon wafer, glass slide)

-

Vacuum desiccator or a dedicated vapor deposition system

-

Source of nitrogen or argon gas

-

Plasma cleaner or piranha solution (for substrate cleaning)

-

Toluene or other anhydrous solvent

-

Petri dish or small vial

Experimental Workflow

Step-by-Step Methodology

-

Substrate Cleaning: The cornerstone of a successful and durable silane coating is an impeccably clean and hydroxylated surface.

-

Rationale: Organic contaminants will interfere with the reaction, and the absence of hydroxyl groups will prevent covalent bonding.

-

Procedure:

-

Clean the substrate using an oxygen plasma cleaner for 5-10 minutes.

-

Alternatively, immerse the substrate in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Extreme caution is advised when handling piranha solution.

-

Thoroughly rinse the substrate with deionized water.

-

Dry the substrate under a stream of nitrogen or argon gas.

-

-

-

Vapor Phase Deposition: This method provides a uniform and thin coating.

-

Rationale: Vapor deposition ensures a monolayer coverage and minimizes the formation of aggregates that can occur with solution-phase deposition.

-

Procedure:

-

Place the cleaned, dry substrate inside a vacuum desiccator.

-

In a small, open container (like a petri dish or vial), place a few drops of this compound. Place this container inside the desiccator, ensuring it is not in direct contact with the substrate.

-

Evacuate the desiccator to a pressure of approximately 100-200 mTorr.

-

Allow the deposition to proceed for 1-2 hours at room temperature. The deposition time can be optimized for specific applications.

-

-

-

Post-Deposition Treatment:

-

Rationale: This step removes any physisorbed silane molecules and can help in the cross-linking of the monolayer.

-

Procedure:

-

Vent the desiccator with nitrogen or argon gas.

-

Remove the coated substrate.

-

Rinse the substrate with an anhydrous solvent such as toluene to remove any unbound silane.

-

Dry the substrate under a stream of nitrogen or argon.

-

For enhanced durability, the coated substrate can be annealed in an oven at 100-120°C for 30-60 minutes.

-

-

Safety and Handling

This compound is a corrosive and flammable liquid.[3][8] It reacts with moisture to produce hydrogen chloride gas, which is also corrosive.[11] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[6]

Conclusion

This compound is a highly effective surface modifying agent that is indispensable in various fields of research and development. Its ability to form robust, low-energy surfaces makes it a valuable tool for applications requiring hydrophobicity, oleophobicity, and anti-stiction properties. By understanding its fundamental physical properties and the chemical principles governing its reactivity, researchers can effectively harness its potential to tailor the interfacial properties of a wide range of materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][3]

-

Cheméo. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 102488-47-1). Retrieved from [Link]

-

ResearchGate. (n.d.). Gas Phase Deposition of Trichloro(1H,1H,2H,2H-perfluorooctyl)silane on Silicon Dioxide, by XPS. Retrieved from [Link]

-

ResearchGate. (n.d.). Modification of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane Self-Assembled Monolayers by Atomic Hydrogen. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Hydrophobization of epoxy nanocomposite surface with 1H,1H,2H,2H-perfluorooctyltrichlorosilane for superhydrophobic properties. Retrieved from [Link]

-

NIST. (n.d.). 1h,1h,2h,2h-Perfluorodecyltrichlorosilane. National Institute of Standards and Technology. Retrieved from [Link]

-

Henan Allgreen Chemical Co., Ltd. (n.d.). This compound Cas No.102488-47-1. Retrieved from [Link][6]

-

ResearchGate. (n.d.). Does Trichloro(1H,1H,2H,2H-perfluorooctyl)silane have a limit when used on silicon wafers for microfluidic molds?. Retrieved from [Link]

-

PubChem. (n.d.). 1H,1H,2H,2H-Perfluorodecyltriethoxysilane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 3. This compound | C10H10ClF13Si | CID 145382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Customized this compound Cas No.102488-47-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 7. echemi.com [echemi.com]

- 8. This compound, 97% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. This compound CAS#: 102488-47-1 [m.chemicalbook.com]

- 10. This compound | 102488-47-1 [chemicalbook.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. synquestlabs.com [synquestlabs.com]

1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane

Introduction: Bridging Hydrocarbon and Fluorocarbon Worlds

This compound is a bifunctional organosilane compound featuring a reactive chlorosilyl head group and a chemically inert, low-energy perfluorinated tail. This unique amphiphilic structure allows it to act as a powerful surface modifying agent, covalently bonding to hydroxyl-rich surfaces to impart properties of exceptional hydrophobicity and oleophobicity.[1][2] Its ability to form robust, self-assembled monolayers (SAMs) makes it a critical component in advanced materials science, microelectronics, and nanotechnology.[3][4] This guide provides a detailed examination of its chemical properties, reaction mechanisms, and field-proven application protocols for researchers and drug development professionals.

Core Physicochemical Properties

The compound's physical and chemical characteristics are fundamental to its function. The highly polar Si-Cl bond provides a reactive site for surface attachment, while the long, fluorinated tail dictates the modified surface's interfacial properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClF₁₃Si | [5] |

| Molecular Weight | 440.70 g/mol | [5] |

| Appearance | Colorless Liquid | [6] |

| Density | 1.461 g/mL | [7] |

| Boiling Point | 76 °C | [6] |

| Refractive Index | 1.3453 | [6] |

| Flash Point | 52 °C | [6] |

| CAS Number | 102488-47-1 | [5] |

Reactivity and Mechanism of Surface Modification

The primary utility of this compound lies in its ability to react with surface hydroxyl (-OH) groups. This process is a two-step hydrolysis and condensation reaction, which is the cornerstone of forming a stable, covalently bonded self-assembled monolayer.

Causality of the Reaction Mechanism

-

Hydrolysis: The process is initiated by the reaction of the chlorosilyl group with trace amounts of water, either present in the solvent or adsorbed on the substrate surface. The highly polarized silicon-chlorine bond is susceptible to nucleophilic attack by water, leading to the displacement of the chloride ion and the formation of a highly reactive silanol intermediate (R-Si(CH₃)₂-OH).[8] This reaction is rapid and is the reason the compound is designated as moisture-sensitive.[7]

-

Condensation: The newly formed silanol group can then undergo one of two condensation reactions:

-

It can react with a surface hydroxyl group (e.g., on silica, glass, or metal oxides) to form a stable siloxane (Si-O-Substrate) bond, covalently grafting the molecule to the surface.[3]

-

It can react with another silanol molecule to form a siloxane bridge (Si-O-Si) between adjacent molecules, contributing to the polymerization and stability of the monolayer.

-

This sequence transforms a high-energy, hydrophilic surface into a low-energy, hydrophobic, and oleophobic surface, characterized by the dense packing of the perfluoroalkyl chains.

Experimental Protocol: Formation of a Self-Assembled Monolayer (SAM)

This protocol describes a validated method for creating a hydrophobic and oleophobic surface on a silicon wafer or glass slide. The trustworthiness of this protocol relies on the rigorous cleaning and activation of the surface to ensure a high density of reactive hydroxyl sites, which is critical for forming a well-ordered monolayer.

Step 1: Substrate Preparation and Hydroxylation

-

Rationale: The density of hydroxyl groups on the substrate surface is the primary limiting factor for the quality and stability of the SAM. A thorough cleaning process removes organic contaminants, and an activation step (hydroxylation) generates a high concentration of Si-OH groups.

-

Procedure:

-

Sonication: Sonicate the substrate (e.g., silicon wafer, glass slide) in sequential baths of acetone, isopropanol, and deionized water for 15 minutes each to remove gross organic contamination.

-

Drying: Dry the substrate under a stream of high-purity nitrogen gas.

-

Activation: Expose the substrate to an oxygen plasma cleaner for 3-5 minutes. This both removes residual organic traces and hydroxylates the surface, creating a fresh, reactive layer of -OH groups. Alternatively, immerse the substrate in a Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes, followed by copious rinsing with deionized water and nitrogen drying. Note: Piranha solution is extremely corrosive and reactive; handle with extreme caution.

-

Step 2: Silanization

-

Rationale: This step involves the covalent attachment of the silane to the activated surface. The reaction is performed in an anhydrous solvent to control the rate of hydrolysis and prevent premature polymerization of the silane in solution, which would otherwise lead to a disordered, multi-layered film.

-

Procedure:

-

Prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene or hexane) inside a nitrogen-filled glovebox or a desiccator to minimize exposure to atmospheric moisture.

-

Immediately immerse the freshly hydroxylated substrate into the silane solution.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

Step 3: Rinsing and Curing

-

Rationale: Rinsing removes any physisorbed (non-covalently bonded) silane molecules. A final curing step provides thermal energy to drive the condensation reaction to completion, forming a more cross-linked and stable monolayer.

-

Procedure:

-

Remove the substrate from the silanization solution and rinse thoroughly with the anhydrous solvent (e.g., toluene) to remove excess reagent.

-

Perform a final rinse with isopropanol or ethanol to remove solvent residue.

-

Dry the substrate with nitrogen gas.

-

Cure the coated substrate in an oven at 100-120 °C for 1 hour to stabilize the monolayer.

-

Core Applications

The unique surface properties imparted by this compound drive its use in several high-technology fields:

-

Microelectromechanical Systems (MEMS): Used as an anti-stiction coating for moving microparts, where its low surface energy prevents adhesion caused by capillary forces.[3]

-

Nanoimprint Lithography (NIL): Applied as a release layer on stamps and molds, facilitating the clean separation of the mold from the imprinted polymer with minimal force.[3]

-

Electronics: Creates protective, hydrophobic coatings for electronic components, safeguarding them against moisture and enhancing reliability.[1]

-

Biomedical Devices and Drug Delivery: Its bio-inertness and ability to reduce non-specific protein adsorption are valuable for modifying the surfaces of biosensors and microfluidic devices.

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. This compound is a hazardous chemical that requires strict handling protocols.

-

Hazards:

-

Mandatory Handling Procedures:

-

Always handle this compound inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[9][10]

-

Store the container tightly sealed under an inert, dry atmosphere (e.g., nitrogen or argon).[11]

-

Keep away from ignition sources, water, and incompatible materials such as strong oxidizing agents.[9][10]

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

-

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 102488-47-1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145382, this compound. PubChem. Retrieved from [Link]

-

Alfa Aesar. (2011). Material Safety Data Sheet: 1H,1H,2H,2H-Perfluorodecyltrichlorosilane. Retrieved from [Link]

-

Sung, M. M., et al. (2007). Modification of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane Self-Assembled Monolayers by Atomic Hydrogen. Semantic Scholar. Retrieved from [Link]

-

Dongye Chemical. (n.d.). Understanding the Properties and Applications of 1h,1h,2h,2h-perfluorooctyltriethoxysilane: A Comprehensive Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Request PDF: Modification of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane Self-Assembled Monolayers by Atomic Hydrogen. Retrieved from [Link]

-

ResearchGate. (n.d.). Request PDF: Frictional Responses of Octadecyltrichlorosilane (OTS) and 1H, 1H, 2H, 2H-Perfluorooctyltrichlorosilane (FOTS) Monolayers Self-assembled on Aluminium over Six Orders of Contact Length Scale. Retrieved from [Link]

-

ScienceDirect. (2015). Self-assembled monolayers of perfluoroalkylsilane on plasma-hydroxylated silicon substrates. Retrieved from [Link]

-

Foam Concrete. (2023). 1H,1H,2H,2H-Perfluorodecyltriethoxysilane: properties, applications and safety. Retrieved from [Link]

-

National Institutes of Health. (2020). The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers. PMC. Retrieved from [Link]

-

Allgreen Chemical. (n.d.). This compound Cas No.102488-47-1. Retrieved from [Link]

-

Chemistree. (n.d.). This compound, 97%. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Understanding the Properties and Applications of 1h,1h,2h,2h-perfluorooctyltriethoxysilane: A Comprehensive Guide-Quzhou Dongye Chemical Technology Co.,Ltd [en.zjdy-chem.com]

- 3. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]

- 4. The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C10H10ClF13Si | CID 145382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound, 97% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. synquestlabs.com [synquestlabs.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. Customized this compound Cas No.102488-47-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane

Introduction

This compound (CAS No. 102488-47-1) is a fluorinated organosilane compound indispensable in advanced materials science and surface chemistry.[1] Its unique molecular structure, combining a robust perfluorinated tail with a reactive dimethylchlorosilane head, enables the creation of low surface energy coatings, making it a critical reagent for generating hydrophobic and oleophobic surfaces. However, the very reactivity that makes this compound valuable also necessitates a comprehensive understanding of its hazards and strict adherence to rigorous safety protocols.

This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar reactive silanes. It moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, mechanistic understanding of the hazards and the causality behind recommended safety procedures, ensuring a self-validating system of laboratory safety.

Section 1: Core Hazard Profile and GHS Classification

The primary danger associated with this compound stems from its high reactivity, particularly with water and other protic compounds. The dimethylchlorosilane group hydrolyzes aggressively upon contact with moisture, releasing corrosive hydrogen chloride (HCl) gas.[2] This reaction is the root cause of its severe corrosive effects on biological tissues.

The Hydrolysis Reaction: A Causal Explanation The fundamental hazard mechanism is the reaction: C₆F₁₃(CH₂)₂Si(CH₃)₂Cl + H₂O → C₆F₁₃(CH₂)₂Si(CH₃)₂OH + HCl(g)

This immediate generation of hydrochloric acid upon contact with atmospheric humidity or moisture on skin, eyes, or mucous membranes leads to severe chemical burns. Furthermore, the reaction is exothermic, and in the presence of certain metals, can release highly flammable hydrogen gas.[3]

GHS Classification Summary

The Globally Harmonized System (GHS) classification for this compound reflects its significant hazards.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation, Category 1B | Danger | H314: Causes severe skin burns and eye damage.[4] | |

| Serious Eye Damage/Irritation, Category 1 | Danger | H318: Causes serious eye damage.[3][4] | |

| Flammable Liquids, Category 3 | Warning | H226: Flammable liquid and vapor.[4] |

Note: GHS classification notifications to ECHA show 100% agreement on the H314 classification, underscoring its primary corrosive hazard.[4]

Section 2: Physical and Chemical Properties for Safe Handling

Understanding the physical properties of this compound is crucial for designing safe experiments and for emergency preparedness.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClF₁₃Si | [4][5] |

| Molecular Weight | 440.70 g/mol | [3][4] |

| Appearance | Colorless liquid | [5] |

| Density | 1.461 g/mL | [5][6] |

| Boiling Point | 76 °C | [5] |

| Flash Point | 52 °C (125.6 °F) | [5][6] |

| Refractive Index | 1.3453 | [3][6] |

| Reactivity | Reacts rapidly with water, alcohols, and other protic solvents. Moisture sensitive. | [3][5] |

Section 3: Mandatory Protocols for Handling and Storage

A multi-layered approach combining engineering controls, personal protective equipment, and strict procedural discipline is required.

Engineering Controls: The First Line of Defense

Due to its corrosivity and potential flammability, all handling of this compound must be performed within a certified chemical fume hood to control vapor exposure.[3][7] The work area must be equipped with immediately accessible emergency eyewash stations and safety showers.[3]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

-

Eye and Face Protection: Chemical safety goggles in combination with a full-face shield is mandatory to protect against splashes and the corrosive vapor.[2][3]

-

Skin Protection: A flame-retardant lab coat and full-body coverage are required. Gloves must be selected for resistance to both the silane and its acidic byproducts. Heavy-duty rubber gloves are recommended over standard disposable gloves for any significant handling.[8]

-

Respiratory Protection: For situations with potential for high vapor concentration, such as cleaning up a large spill, a NIOSH-approved self-contained breathing apparatus (SCBA) is necessary.[9]

Procedural Discipline

-

Inert Atmosphere Operations: When transferring or reacting the material, the system should be inerted with a dry gas like nitrogen or argon to prevent hydrolysis with atmospheric moisture.

-

Static Electricity Prevention: The compound is a flammable liquid.[4] All containers and transfer lines must be properly bonded and grounded to prevent static discharge, which could serve as an ignition source. Use only non-sparking tools for opening or manipulating containers.[3]

-

Avoid Incompatibles: Ensure the work area is free from incompatible materials, including water, alcohols, bases, acids, and strong oxidizing agents.[3]

Storage Requirements

Store the compound in a tightly sealed container, preferably the original one, in a cool, dry, and well-ventilated area designated for corrosive and flammable materials.[3][8] The storage area should be locked and secured.[3][7] Due to its reactivity with moisture, storing under an inert atmosphere is best practice.

Section 4: Emergency Response Procedures

Immediate and correct response to an exposure or spill is critical to mitigating harm.

First-Aid Measures: An Immediate, Systematic Response

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[3][10]

-

Skin Contact: Do not hesitate. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and footwear. A safety shower is ideal. Seek immediate medical attention.[3][10]

-

Eye Contact: Immediately flush the eyes with a continuous stream of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if possible. Transport to a hospital or doctor without delay.[10]

-

Ingestion: Do NOT induce vomiting, as this risks perforation of the esophagus.[3][11] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Protocol

A structured response is necessary to safely manage a spill. Evacuate all non-essential personnel from the area and eliminate all potential ignition sources.[3][9] The response should follow a clear, logical workflow.

Caption: Workflow for responding to a spill of this compound.

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][12]

-

Unsuitable Extinguishing Media: DO NOT USE WATER. The violent reaction will worsen the situation by generating large quantities of corrosive HCl gas and potentially flammable hydrogen.[8][12]

-

Hazardous Combustion Products: In a fire, this compound will decompose to produce toxic and corrosive gases, including carbon oxides (CO, CO₂), hydrogen chloride, hydrogen fluoride, and silicon oxides.[3][7]

-

Protective Actions: Firefighters must wear full, gas-tight protective clothing and a self-contained breathing apparatus (SCBA).[3] If possible, cool exposed containers with a water spray or fog from a safe distance without allowing water to contact the material itself.[13]

Section 6: Stability and Reactivity Profile

-

Reactivity: The compound is highly reactive with water, alcohols, acids, bases, and strong oxidizing agents.[3] Contact with moisture is the primary reactivity hazard.[3]

-

Chemical Stability: It is stable under the recommended storage conditions, specifically when kept dry and sealed from the atmosphere.[3]

-

Conditions to Avoid: Exposure to moisture, heat, sparks, open flames, and any other ignition sources must be strictly avoided.[3]

Section 7: Toxicological and Ecological Considerations

-

Toxicological Summary: The primary toxicological effect is severe corrosion. Contact causes immediate and destructive burns to the skin, eyes, and respiratory tract.[3] Inhalation of vapors can lead to lung edema (fluid in the lungs), a delayed and potentially fatal condition.[10] While detailed, substance-specific chronic toxicity data is limited, the corrosive nature implies a risk of permanent tissue damage from acute exposures.

Section 8: Disposal Considerations

This material and any contaminated absorbents or containers must be treated as hazardous waste.[12] Disposal must be conducted through a licensed and approved waste disposal facility in strict accordance with all federal, state, and local regulations.[7] The recommended disposal method is a high-temperature incinerator equipped with an afterburner and a flue gas scrubber to neutralize the acidic decomposition products.[3] Do not allow this material to enter the sewer system or the environment.

References

-

PubChem. this compound | C10H10ClF13Si. National Center for Biotechnology Information. [Link]

-

MIT. Trichloro(1H,1H,2H,2H-perfluorooctyl)silane Hazards Identification First Aid Measures. Massachusetts Institute of Technology. [Link]

-

Alfa Aesar. Material Safety Data Sheet - 1H,1H,2H,2H-Perfluorodecyltrichlorosilane.[Link]

-

Cheméo. Chemical Properties of this compound (CAS 102488-47-1).[Link]

-

Chemdad. this compound.[Link]

Sources

- 1. This compound, 95% | Fisher Scientific [fishersci.ca]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound | C10H10ClF13Si | CID 145382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound, 97% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. web.mit.edu [web.mit.edu]

- 9. louisville.edu [louisville.edu]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane, a versatile organosilane compound. It is intended for researchers, scientists, and drug development professionals who are interested in its properties and applications, particularly in surface modification.

Compound Identification and Synonyms

This compound is a colorless to pale yellow liquid with the chemical formula C10H10ClF13Si.[1] It is widely known by several alternative names and identifiers, which are crucial to recognize when reviewing literature and sourcing materials.

A comprehensive list of its synonyms and identifiers is provided below:

-

IUPAC Name: chloro-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane[2]

-

(Tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylchlorosilane [1]

-

Chlorodimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-n-octyl)silane[2]

-

Perfluorooctyl-1H,1H,2H,2H-dimethylchlorosilane[1]

-

Chlorodimethyl-(1H,1H,2H,2H)perfluorooctylsilane[1]

-

(1H,1H,2H,2H-Perfluorooctyl)dimethylchlorosilane[4]

-

Tridecafluoro-1,1,2,2-tetrahydrooctyl dimethylchlorosilane[5]

-

2-(Tridecafluorohexyl)ethyldimethylchlorosilane[5]

-

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyldimethylchlorosilane[2][5]

Physicochemical Properties

The unique properties of this compound stem from the combination of a reactive chlorosilane group and a stable, low-surface-energy perfluorinated chain. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 440.70 g/mol | [2][3] |

| Molecular Formula | C10H10ClF13Si | [2][3] |

| Appearance | Colorless to yellow liquid | [1] |

| Density | 1.461 g/mL | [6] |

| Boiling Point | 76 °C | [6] |

| Flash Point | 52 °C | [6] |

| Refractive Index | 1.3453 | [6] |

| Water Solubility | Soluble (reacts) | [6][7] |

Core Applications: Surface Modification

The primary application of this compound is in surface modification, where it is used to create hydrophobic and oleophobic surfaces.[8] The mechanism involves the reaction of the chlorosilane group with hydroxyl (-OH) groups present on the surface of various substrates, such as silicon wafers, glass, and metal oxides. This reaction forms a stable, covalent siloxane bond (Si-O-Substrate), anchoring the molecule to the surface. The long perfluorinated "tail" then orients away from the surface, creating a low-energy, non-stick, and repellent monolayer.

This self-assembled monolayer (SAM) imparts several desirable properties to the substrate, including:

-

Water and oil repellency: The fluorinated surface minimizes adhesion of both aqueous and organic liquids.

-

Anti-stiction coatings: In microelectronics and MEMS devices, these coatings prevent components from sticking to each other.

-

Release layers: They facilitate the release of cured polymers, such as PDMS, from molds.[9]

-

Biocompatible coatings: The inert nature of the fluorinated surface can be utilized in biomedical applications to reduce biofouling.

Experimental Protocol: Preparation of a Hydrophobic Surface on a Silicon Wafer

This protocol details the steps for creating a self-assembled monolayer of this compound on a silicon wafer to render it hydrophobic.

Materials:

-

This compound

-

Silicon wafer

-

Toluene, anhydrous

-

Deionized water

-

Isopropanol

-

Nitrogen gas source

-

Sonicator

-

Glass petri dish

-

Beakers and graduated cylinders

Procedure:

-

Substrate Cleaning:

-

Place the silicon wafer in a beaker with deionized water and sonicate for 10 minutes.

-

Repeat the sonication step with isopropanol for 10 minutes.

-

Dry the wafer under a stream of nitrogen gas.

-

To ensure a high density of hydroxyl groups on the surface, the wafer can be treated with an oxygen plasma.[9]

-

-

Solution Preparation:

-

In a glove box or under an inert atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous toluene. The reaction is moisture-sensitive, so the use of dry solvent and inert atmosphere is critical.

-

-

Surface Functionalization:

-

Place the cleaned and dried silicon wafer in a glass petri dish.

-

Pour the prepared silane solution into the petri dish, ensuring the wafer is fully submerged.

-

Cover the petri dish and leave it to react for 2 hours at room temperature.

-

-

Rinsing and Curing:

-

Remove the wafer from the silane solution and rinse it thoroughly with fresh toluene to remove any unreacted silane.

-

Rinse the wafer with isopropanol.

-

Dry the wafer under a stream of nitrogen gas.

-

To complete the cross-linking of the monolayer, bake the wafer in an oven at 120 °C for 1 hour.

-

-

Verification:

-

The hydrophobicity of the surface can be verified by measuring the water contact angle. A successful coating will result in a contact angle greater than 110 degrees.

-

Workflow for Surface Functionalization

Caption: Workflow for creating a hydrophobic surface on a silicon wafer.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards:

-

Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Keep away from heat, sparks, and open flames.[11]

-

Store in a cool, dry place away from incompatible materials such as water, acids, and alcohols.[1][4]

-

In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[4]

-

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Henan Allgreen Chemical Co., Ltd. (n.d.). This compound Cas No.102488-47-1. Retrieved from [Link]

-

Gelest, Inc. (n.d.). (TRIDECAFLUORO-1,1,2,2-TETRAHYDROOCTYL)METHYLDICHLOROSILANE. Retrieved from [Link]

-

Nanoscale Research Facility. (2016). Safety Data Sheet. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Tridecafluoro-1,1,2,2-tetrahydrooctyl-1-triethoxysilane, 25g, Each. Retrieved from [Link]

-

Gelest, Inc. (2014). SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (2024). Gas Phase Deposition of Trichloro(1H,1H,2H,2H-perfluorooctyl)silane on Silicon Dioxide, by XPS. Retrieved from [Link]

Sources

- 1. Customized this compound Cas No.102488-47-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 2. This compound | C10H10ClF13Si | CID 145382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. gelest.com [gelest.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. echemi.com [echemi.com]

- 7. This compound | 102488-47-1 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. louisville.edu [louisville.edu]

- 12. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane IUPAC name.

An In-Depth Technical Guide to Chloro(dimethyl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

Introduction

This guide provides a comprehensive technical overview of 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane, a specialized organosilane compound critical for advanced surface modification. Its defining characteristic is a unique bifunctional structure: a reactive chlorosilane headgroup and a chemically inert, low-surface-energy perfluorinated tail. This combination enables the formation of robust, covalently bound self-assembled monolayers (SAMs) that impart exceptional water and oil repellency to a wide variety of substrates. This document, intended for researchers and material scientists, will delve into the compound's nomenclature, physicochemical properties, reaction mechanisms, detailed application protocols, and safety considerations.

Chemical Identity and Nomenclature

The common name, this compound, describes the structure in a practical manner. However, for unambiguous identification in research and regulatory contexts, the International Union of Pure and Applied Chemistry (IUPAC) name is required.

The IUPAC name for this compound is chloro-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane [1][2]. This name precisely defines the molecular architecture: a central silicon atom bonded to a chlorine atom, two methyl groups, and a tridecafluorooctyl chain attached via an ethylene spacer.

Chemical Structure Diagram

Caption: Molecular structure of the subject silane.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | chloro-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | [1][2] |

| CAS Number | 102488-47-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀ClF₁₃Si | [1][2][4] |

| Synonyms | (Tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylchlorosilane | [3][4] |

| EC Number | 671-469-2 | [2] |

| MDL Number | MFCD00042359 | [1][3] |

Physicochemical and Spectroscopic Properties

The physical properties of the silane are dictated by its fluorinated chain and reactive headgroup. It is typically supplied as a colorless to pale yellow liquid[4].

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 440.70 g/mol | [1][2][3] |

| Appearance | Colorless to yellow liquid | [4] |

| Purity | >94.0% (GC) | |

| SMILES | C(Cl)CCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F | [1] |

| InChIKey | AKYGPHVLITVSJE-UHFFFAOYSA-N | [2][3] |

Core Chemistry and Mechanism of Surface Modification

The utility of this molecule stems from the orthogonal functionalities of its two ends.

-

The Chlorodimethylsilyl Headgroup : This is the reactive moiety responsible for covalent attachment to surfaces. The silicon-chlorine bond is highly susceptible to hydrolysis, readily reacting with trace amounts of water to form a silanol intermediate (Si-OH). This silanol group can then undergo a condensation reaction with hydroxyl (-OH) groups present on the surface of a substrate (e.g., glass, silicon wafers, ceramics) to form a highly stable and durable siloxane (Si-O-Substrate) bond[5]. The presence of two methyl groups, rather than two additional chlorine atoms (as in trichlorosilanes), moderates reactivity and reduces the potential for uncontrolled polymerization in solution, leading to more uniform monolayer formation.

-

The Perfluorooctyl Tail : This non-reactive, fluorinated chain is responsible for the profound change in surface properties. Fluorine is the most electronegative element, creating highly polar C-F bonds. However, the symmetrical arrangement of these bonds in the perfluorinated chain results in a nonpolar, low-polarizability surface. This structure minimizes van der Waals interactions, leading to extremely low surface energy. This low surface energy is the direct cause of the observed hydrophobicity (water repellency) and oleophobicity (oil repellency)[6][7].

Surface Functionalization Mechanism

Caption: Reaction mechanism for covalent surface attachment.

Applications in Research and Industry

The primary application is the creation of self-assembled monolayers (SAMs) to drastically lower surface energy. This finds use in numerous fields:

-

Microelectronics and MEMS : Used as an anti-stiction coating for movable microparts in microelectromechanical systems (MEMS)[5]. The low surface energy prevents components from adhering to each other, improving device reliability and lifetime.

-

Nanoimprint Lithography (NIL) : Applied as a release layer on stamps and molds. The non-stick surface facilitates the clean separation of the mold from the cured polymer, which is critical for high-fidelity pattern transfer[5][8].

-

Protective Coatings : Creates hydrophobic and oleophobic surfaces on materials like glass and electronics, protecting them from moisture and contamination[6][7]. This is valuable for automotive glass and safeguarding electronic components[7].

-

Biomedical Surfaces : The inert and low-fouling nature of perfluorinated surfaces can be leveraged to create materials that resist protein adsorption and cell adhesion, which is useful for certain medical implants and diagnostic devices.

Experimental Protocol: Formation of a Self-Assembled Monolayer

This section provides a validated, step-by-step methodology for depositing a high-quality monolayer on a standard silicon wafer with a native oxide layer (Si/SiO₂). The causality behind each step is explained to ensure scientific integrity.

Materials and Equipment

-

Substrates : Silicon wafers or glass slides.

-

Silane : this compound.

-

Solvent : Anhydrous toluene or hexane.

-

Cleaning Reagents : Acetone, isopropanol, piranha solution (7:3 H₂SO₄:H₂O₂). (Caution: Piranha solution is extremely corrosive and reactive) .

-

Equipment : Sonicator, plasma cleaner or UV-Ozone system, nitrogen gas source, glass deposition vials, tweezers.

-

Characterization : Contact angle goniometer.

Workflow Diagram

Caption: Workflow for SAM deposition and verification.

Step-by-Step Methodology

-

Substrate Cleaning :

-

Rationale : To remove organic contaminants that would otherwise interfere with monolayer formation.

-

Protocol : Sonicate substrates sequentially in acetone and then isopropanol for 15 minutes each. Rinse thoroughly with deionized water between solvents.

-

-

Surface Activation (Hydroxylation) :

-

Rationale : To generate a high density of surface hydroxyl (-OH) groups, which are the anchor points for the silane molecules[8]. A pristine, hydroxylated surface is paramount for forming a dense, well-ordered monolayer.

-

Protocol : Treat the cleaned substrates with oxygen plasma for 5 minutes or immerse in piranha solution for 30 minutes. Afterwards, rinse copiously with deionized water and dry under a stream of dry nitrogen. The substrate should be used immediately.

-

-

Silane Solution Preparation :

-

Rationale : The deposition is performed from a dilute solution to control the rate of assembly and prevent aggregation in the bulk solution. Anhydrous solvents are critical as excess water can cause the silane to polymerize before it reaches the surface.

-

Protocol : In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of the silane in anhydrous toluene.

-

-

Monolayer Deposition :

-

Rationale : The activated substrates are immersed in the silane solution. The silane molecules diffuse to the surface and self-assemble, driven by the covalent bond formation between the silanol headgroup and the surface hydroxyls.

-